

Atovaquone-d5 physical and chemical characteristics

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Compound of Interest		
Compound Name:	Atovaquone-d5	
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Atovaquone-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Atovaquone-d5**, a deuterated analog of the antiprotozoal agent Atovaquone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.

Core Physical and Chemical Properties

Atovaquone-d5 is a stable, isotopically labeled version of Atovaquone, where five hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. This labeling is primarily utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification.

Table 1: General Characteristics of Atovaquone-d5



Property	Value	Source(s)
Chemical Name	2-[trans-4-(4- Chlorophenyl)cyclohexyl-d5]-3- hydroxy-1,4-naphthalenedione	[1]
Synonyms	Atavaquone-d5, 566C80-d5, Mepron-d5, Wellvone-d5	[1]
CAS Number	1329792-63-3	[1][2]
Molecular Formula	C22H14D5ClO3	[1]
Appearance	Off-White to Yellow Solid	

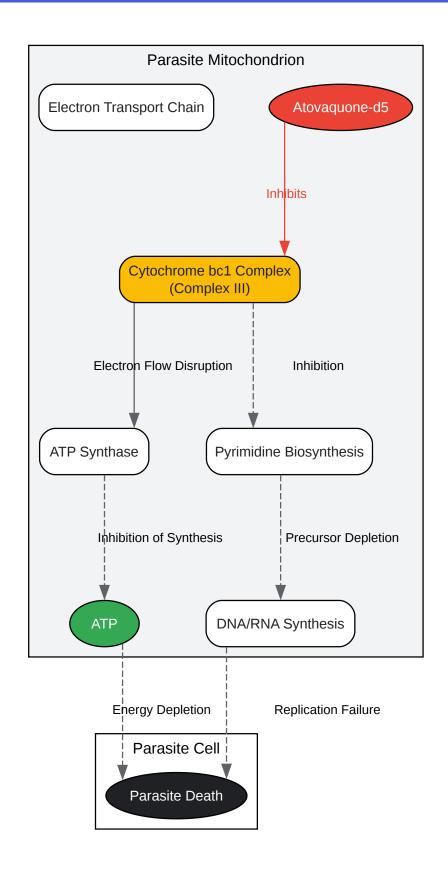
Table 2: Physicochemical Data of Atovaquone-d5

Property	Value	Source(s)
Molecular Weight	371.87 g/mol	[1][2]
Exact Mass	371.1336559 Da	[3]
Melting Point	216-219 °C	
Solubility	Water: Practically insolubleDMSO: Slightly solubleChloroform: Slightly solubleEthyl Acetate: Slightly soluble	
Storage Temperature	-20°C	

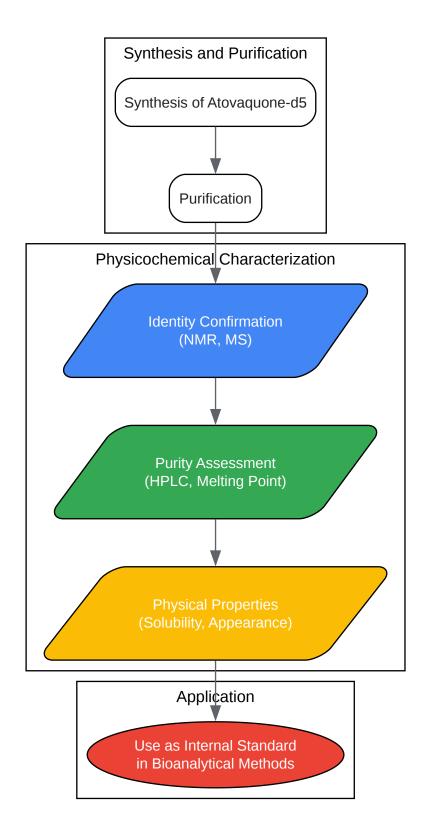
Mechanism of Action

Atovaquone, and by extension **Atovaquone-d5**, exerts its antiprotozoal effect by selectively inhibiting the mitochondrial electron transport chain of parasites.[4] Specifically, it acts as a potent and selective inhibitor of the cytochrome bc1 complex (Complex III). This inhibition disrupts the mitochondrial membrane potential and inhibits pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in the parasite, ultimately leading to the cessation of cellular respiration and parasite death.









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